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3,6-Dimethyl-2-pyridinamine

Adenosine Receptor Pharmacology CNS Drug Discovery Radioligand Binding Assays

Researchers requiring a specific 3,6-dimethyl substitution pattern on 2-aminopyridine face limited availability and functional uncertainty with unsubstituted analogs. 3,6-Dimethyl-2-pyridinamine (CAS 823-61-0) directly addresses this gap with its defined steric and electronic profile. Key differentiators include: - A1/A3 adenosine receptor selectivity: 7.6-fold ratio (Ki=65 vs 494 nM), enabling subtype differentiation studies. - Nav1.7 low-affinity control: IC50=4,040 nM, validating assay windows for inhibitor discovery. - Minimized CYP450 inhibition liability: IC50~110 µM for aminopyrine N-demethylase, reducing metabolic DDI risk in early screening. Supplied at ≥98% purity with consistent quality, ensuring reproducibility across catalytic and pharmacological applications.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 823-61-0
Cat. No. B1296886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethyl-2-pyridinamine
CAS823-61-0
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C=C1)C)N
InChIInChI=1S/C7H10N2/c1-5-3-4-6(2)9-7(5)8/h3-4H,1-2H3,(H2,8,9)
InChIKeyHWMKUXXLKIOVQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dimethyl-2-pyridinamine: Chemical Properties & Procurement


3,6-Dimethyl-2-pyridinamine (CAS 823-61-0) is a disubstituted 2-aminopyridine derivative with the molecular formula C7H10N2 and a molecular weight of 122.17 g/mol. Its structure features two methyl groups at the 3 and 6 positions and an amino group at the 2 position of the pyridine ring [1]. The compound is a colorless crystalline solid with a melting point of 50-52°C and a boiling point of 223°C . The amino group and methyl substituents confer distinct steric and electronic properties that influence its reactivity and binding interactions. Key physicochemical parameters include an XLogP3-AA value of 1.3, topological polar surface area of 38.9 Ų, and zero rotatable bonds [1], which collectively define its drug-likeness and synthetic accessibility. The compound is typically supplied at ≥98% purity and is soluble in polar solvents such as water and alcohols .

Disubstituted 2-aminopyridine core with defined steric and electronic modulation for binding studies

Supplied at ≥98% purity with polar solvent solubility, supporting aqueous and organic assay workflows

Drug-like physicochemical profile (XLogP3 1.3, TPSA 38.9 Ų) aligns with lead optimization and tool compound procurement

Why 3,6-Dimethyl-2-pyridinamine Is Irreplaceable


Substitution of 3,6-Dimethyl-2-pyridinamine with other 2-aminopyridine isomers or unsubstituted 2-aminopyridine can lead to significant loss of function or experimental failure due to its unique substitution pattern. The precise placement of methyl groups at the 3 and 6 positions introduces specific steric hindrance and electronic modulation that directly impacts target binding affinity [1]. For instance, the dimethyl substitution increases lipophilicity (XLogP3-AA = 1.3) compared to unsubstituted 2-aminopyridine (XLogP3 = 0.2), altering membrane permeability and binding pocket interactions [2]. As detailed in Section 3, this compound demonstrates quantifiable target engagement across adenosine receptors, sodium channels, and catalytic systems that are not replicated by its closest positional isomers or the parent scaffold. Researchers should not assume functional interchangeability among aminopyridine derivatives without empirical validation.

01 Unsubstituted or differently substituted 2-aminopyridines may not reproduce the steric environment created by 3,6-dimethyl groups, altering target binding profile
02 Positional isomers (e.g., 3,5-dimethyl) can shift electronic distribution and coordination behavior in catalytic complexes, limiting direct ligand replacement
03 Heterocyclic synthesis routes documented for this compound may fail with other aminopyridines due to regioelectronic requirements of cyclization

Quantitative Performance Evidence vs. Comparators


Adenosine A1 vs. A3 Receptor Binding Affinity

3,6-Dimethyl-2-pyridinamine exhibits a Ki of 65 nM for the rat A1 adenosine receptor in radioligand displacement assays using [3H]-PIA [1]. This binding affinity is 7.6-fold higher than its affinity for the A3 adenosine receptor (Ki = 494 nM) measured in CHO cells expressing the rat A3 receptor [1]. For context, the reference A1-selective antagonist DPCPX achieves a Ki of 3.9 nM for human A1 and 4,000 nM for A3, representing a ~1,000-fold selectivity ratio . While 3,6-Dimethyl-2-pyridinamine does not approach DPCPX's selectivity, its moderate A1 preference distinguishes it from non-selective 2-aminopyridine derivatives that often exhibit undifferentiated binding across adenosine receptor subtypes [2].

Adenosine A1 vs A3
Reported
Ki A1: 65 nM, A3: 494 nM
7.6-fold A1 preference
Moderate A1 selectivity distinguishes it from non-selective aminopyridines; supports subtype profiling studies where high selectivity is not required
Radioligand displacement using [3H]-PIA and [125I]-N6-(4-amino...) assays
Adenosine Receptor Pharmacology CNS Drug Discovery Radioligand Binding Assays

Nav1.7 Sodium Channel Inhibition

In a whole-cell voltage clamp assay using the PatchXpress automated electrophysiology system, 3,6-Dimethyl-2-pyridinamine inhibited human Nav1.7 sodium channels with an IC50 of 4,040 nM (4.04 µM) [1]. The assay measured compound effects on partially inactivated channels (20-50% inactivation), a physiologically relevant state for pain signaling. By comparison, the potent Nav1.7-selective inhibitor PF-04856264 exhibits IC50 values of 28-131 nM across human, mouse, and cynomolgus monkey channels , while the spider venom peptide ProTx-II inhibits hNav1.7 with an IC50 of 0.3 nM [2]. The relatively weak Nav1.7 activity of 3,6-Dimethyl-2-pyridinamine positions it as a negative control or low-affinity probe rather than a therapeutic lead, which is valuable for assay validation and structure-activity relationship (SAR) studies in sodium channel drug discovery programs.

Nav1.7 Inhibition
Cross-study comparable
IC50 = 4,040 nM (4.04 µM)
Weak Nav1.7 block makes this compound a suitable negative control for assay window validation
PatchXpress automated patch clamp, partially inactivated channels; compare to PF-04856264 IC50 28-131 nM
Ion Channel Pharmacology Pain Research Automated Patch Clamp

Cytochrome P450 Inhibition Liability

3,6-Dimethyl-2-pyridinamine inhibits aminopyrine N-demethylase activity in hepatic microsomes from phenobarbitone-induced rats with an IC50 of 109,647.82 nM (approximately 110 µM) [1]. This assay measures inhibition of cytochrome P450-mediated N-demethylation of aminopyrine, a model substrate for CYP2C and CYP3A isoforms. In comparison, optimized 2-aminopyridine-based p38 inhibitors have been engineered to exhibit low CYP activity (e.g., IC50 > 10 µM for CYP isoforms) [2], while many drug-like 2-aminopyridine derivatives show moderate to potent CYP inhibition (IC50 values typically 1-20 µM) that can lead to drug-drug interaction liabilities [2]. The high IC50 (low potency) of 3,6-Dimethyl-2-pyridinamine for aminopyrine N-demethylase suggests minimal CYP inhibition liability, making it a favorable scaffold for medicinal chemistry optimization where metabolic stability is required without CYP-mediated drug interactions.

CYP Inhibition
Cross-study comparable
IC50 = ~110 µM (aminopyrine N-demethylase)
Minimal CYP inhibition liability suggests scaffold can be prioritized for lead series requiring low drug-drug interaction risk
Rat hepatic microsomes, phenobarbitone-induced
Drug Metabolism Hepatotoxicity Screening In Vitro ADME

Palladium Catalysis Ligand Utility

3,6-Dimethyl-2-pyridinamine has been demonstrated as a viable ligand for palladium(II) complex formation, enabling catalytic applications where pyridine-based ligands are required . The 3,6-dimethyl substitution pattern introduces steric bulk that can influence coordination geometry and catalytic selectivity compared to unsubstituted 2-aminopyridine or other positional isomers such as 3-aminopyridine and 4-aminopyridine [1]. Specifically, complexes of the general formula trans-[PdCl2L2] and [PdL4](BF4)2 have been synthesized with L = 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine, demonstrating that the position of the amino group affects complex stability and geometry [1]. The additional methyl groups on 3,6-Dimethyl-2-pyridinamine further modulate the steric environment around the metal center, which can translate to altered turnover frequencies and enantioselectivity in asymmetric catalysis relative to unsubstituted ligands.

Pd(II) Ligand Utility
Class-level inference
Forms stable Pd(II) complexes; steric profile differs from unsubstituted ligand
Potential steric differentiation in catalytic screening; quantitative performance data require empirical determination
Complexation analogous to 2-aminopyridine; no turnover data available
Organometallic Chemistry Cross-Coupling Catalysis Ligand Design

Biodiesel Feedstock Evaluation

3,6-Dimethyl-2-pyridinamine has been investigated as a potential biodiesel feedstock due to its ability to yield high levels of carboxylic acids upon hydrolysis with sulfuric acid . The conversion to fatty acids and carboxylic acids represents a biofuel precursor pathway that is specific to the 2-aminopyridine scaffold with methyl substitution. While quantitative yield percentages are not specified in the accessible literature, the compound's exploration as a feedstock distinguishes it from other aminopyridine isomers that have not been evaluated for this application. For context, transesterification of vegetable oils using heterogeneous acid catalysts achieves biodiesel yields of 85-95% under optimized conditions [1]. The relevance of 3,6-Dimethyl-2-pyridinamine lies in its potential as a platform chemical for the production of bio-derived acids, which can be further processed into biodiesel or other renewable chemicals.

Biodiesel Feedstock
Reported
Qualitative carboxylic acid yield upon hydrolysis
Distinct pathway to platform chemicals; quantitative yields and process feasibility require further review
Data to verify; no yield percentages reported
Renewable Energy Biomass Conversion Green Chemistry

Heterocycle Synthetic Utility

3,6-Dimethyl-2-pyridinamine serves as a key starting material for the synthesis of 2-chloromethyl-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine, a fused heterocyclic scaffold of pharmaceutical relevance [1]. In a representative downstream synthesis procedure, 3,6-Dimethyl-2-pyridinamine (2.00 g, 16.4 mmol) is reacted with hydroxylamine-2,4,6-trimethyl-benzenesulfonate (4.22 g, 19.6 mmol) in dichloromethane at 0°C to room temperature, providing the triazolopyridine product . While exact yield percentages are not disclosed, the successful execution of this transformation in a patent procedure (US08552045B2) demonstrates the compound's practical utility as a synthetic building block. In contrast, alternative aminopyridine isomers may not participate in this specific cyclization due to regioelectronic requirements of the triazole-forming reaction.

Triazolopyridine Synthesis
Reported
Converted to 2-chloromethyl-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine
Validated entry to a privileged heterocyclic scaffold; reaction compatibility supports medicinal chemistry sourcing
US08552045B2 procedure; yield not disclosed
Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Recommended Applications for 3,6-Dimethyl-2-pyridinamine


Adenosine Receptor Subtype Profiling

Employ 3,6-Dimethyl-2-pyridinamine as a moderate-affinity probe for characterizing A1 versus A3 adenosine receptor pharmacology in radioligand binding studies. The compound's 7.6-fold A1/A3 selectivity ratio (Ki = 65 nM vs. 494 nM) makes it suitable for experiments where complete subtype selectivity is not required but differentiation from non-selective aminopyridine ligands is desired [1].

Nav1.7 Inhibitor Screening Negative Control

Utilize 3,6-Dimethyl-2-pyridinamine (IC50 = 4,040 nM) as a low-affinity control in PatchXpress or IonWorks automated electrophysiology assays for Nav1.7 inhibitor discovery. Its weak inhibition relative to potent controls (e.g., PF-04856264, IC50 = 28 nM) allows for assay window validation and helps confirm that observed channel block is specific to the test compound rather than non-specific membrane effects [2].

Lead Optimization with Low CYP Liability

Select 3,6-Dimethyl-2-pyridinamine as a core scaffold for drug discovery programs requiring minimized cytochrome P450 inhibition. The high IC50 of ~110 µM for aminopyrine N-demethylase suggests that derivatives built upon this scaffold are less likely to cause metabolic drug-drug interactions, making it a strategic choice for CNS or chronic disease targets where polypharmacy is a concern [3].

Organometallic Ligand Screening

Screen 3,6-Dimethyl-2-pyridinamine as a sterically differentiated pyridine ligand for palladium-catalyzed cross-coupling reactions. The 3,6-dimethyl substitution pattern offers a unique coordination environment that can influence catalyst turnover and enantioselectivity, providing a distinct option for reaction optimization compared to unsubstituted 2-aminopyridine or other positional isomers .

Application
Selection Property
Validation Focus
Adenosine receptor subtype profiling
A1/A3 binding differentiation
Radioligand displacement assay validation
Nav1.7 inhibitor screening control
Low-affinity Nav1.7 block
Assay window and specificity verification
Lead optimization with low CYP liability
Minimal CYP inhibition profile
Metabolic stability and drug-drug interaction assessment
Organometallic ligand screening
Sterically differentiated pyridine ligand
Catalytic turnover and selectivity empirical testing
Heterocyclic building block
Triazolopyridine synthetic entry
Reaction reproducibility and scale-up evaluation

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41 linked technical documents
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